tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate
CAS No.: 1461715-34-3
Cat. No.: VC4083209
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461715-34-3 |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.4 |
| IUPAC Name | tert-butyl N-[1-[4-(3-cyanophenyl)phenyl]ethyl]carbamate |
| Standard InChI | InChI=1S/C20H22N2O2/c1-14(22-19(23)24-20(2,3)4)16-8-10-17(11-9-16)18-7-5-6-15(12-18)13-21/h5-12,14H,1-4H3,(H,22,23) |
| Standard InChI Key | KXQOEZKIJIBGGW-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate, reflects its molecular architecture:
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Boc group: The tert-butyloxycarbonyl moiety serves as a protective group for the amine functionality, enhancing stability during synthetic reactions .
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Ethylamine backbone: A two-carbon chain links the Boc group to the aromatic system.
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Biphenyl system: Two benzene rings connected by a single bond, with one phenyl group substituted by a cyano (-CN) group at the 3-position.
The molecular formula is C₂₁H₂₂N₂O₂, with a molecular weight of 334.41 g/mol. Key structural features include:
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Aromatic rings: The biphenyl system contributes to planarity and π-π stacking interactions.
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Polar functional groups: The carbamate carbonyl (C=O) and nitrile (C≡N) groups introduce polarity, influencing solubility and reactivity .
Synthesis and Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous methodologies from the search results suggest viable routes:
Boc Protection of the Amine
The ethylamine intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . For example:
This step is critical for preventing unwanted side reactions during subsequent transformations .
Formation of the Biphenyl System
A Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 3-cyanophenyl halide (e.g., 3-cyanophenyl iodide) can construct the biphenyl core :
Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are employed under inert conditions .
Alkylation of the Aromatic System
The ethylamine side chain is introduced via nucleophilic substitution or reductive amination. For instance, reaction of the biphenyl bromide with ethylamine under basic conditions yields the ethyl-substituted intermediate .
Physicochemical Properties
Experimental data for this specific compound are scarce, but predictions based on analogs include:
The nitrile group’s strong electron-withdrawing effect (-I) polarizes the aromatic system, enhancing electrophilic substitution resistance .
Applications in Medicinal Chemistry
The compound’s structural motifs align with intermediates in protease inhibitor synthesis. For example:
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Aspartyl protease inhibitors: The Boc group and aromatic nitriles are common in HIV-1 protease inhibitors, as seen in patent US20050261273A1 .
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CNS drug candidates: The Boc group’s lipophilicity may aid blood-brain barrier penetration, making it valuable in neurological drug development .
Analytical Characterization
Hypothetical analytical data derived from analogous compounds:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Comparative Analysis with Structural Analogs
Future Research Directions
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Biological Screening: Evaluate inhibitory activity against aspartyl proteases or other therapeutic targets.
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Synthetic Optimization: Develop greener catalysts (e.g., Ca(NTf₂)₂ ) for scalable production.
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Derivatization: Explore substitutions (e.g., trifluoromethyl ) to modulate pharmacokinetic properties.
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